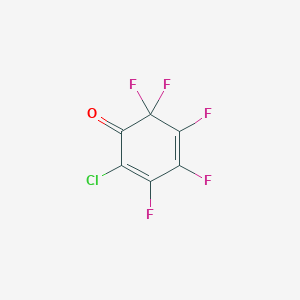
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-chlorocyclohexa-2,4-dien-1-one with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorine gas safely. The use of specialized equipment to manage the exothermic nature of the fluorination reaction is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Addition: The double bonds in the cyclohexadienone ring can participate in electrophilic addition reactions with reagents like bromine or hydrogen halides.
Reduction: The compound can be reduced to form the corresponding cyclohexanone derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Bromine (Br2) or hydrogen chloride (HCl) in solvents like carbon tetrachloride (CCl4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.
Electrophilic Addition: Formation of dibromo or halogenated cyclohexadienone derivatives.
Reduction: Formation of 2-chloro-3,4,5,6,6-pentafluorocyclohexanone.
Scientific Research Applications
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Materials Science: Incorporated into polymers to enhance their thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of fluorinated pharmaceuticals.
Biological Studies: Used as a probe to study enzyme mechanisms involving halogenated substrates.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one involves its interaction with nucleophiles and electrophiles due to the electron-withdrawing effects of the fluorine atoms. These effects increase the compound’s reactivity towards nucleophilic attack and electrophilic addition. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4,5,6-tetrafluorocyclohexa-2,4-dien-1-one: Lacks one fluorine atom compared to the pentafluorinated compound.
2-Bromo-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one: Contains a bromine atom instead of chlorine.
2-Chloro-3,4,5,6-tetrafluorocyclohexanone: The fully reduced form of the cyclohexadienone ring.
Uniqueness
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one is unique due to the presence of five fluorine atoms, which significantly alter its electronic properties and reactivity compared to less fluorinated analogs. This high degree of fluorination imparts unique characteristics such as increased stability and reactivity, making it valuable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
63969-95-9 |
|---|---|
Molecular Formula |
C6ClF5O |
Molecular Weight |
218.51 g/mol |
IUPAC Name |
2-chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6ClF5O/c7-1-2(8)3(9)4(10)6(11,12)5(1)13 |
InChI Key |
NJTAPSIHJXDHER-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(C(=C1F)F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















